molecular formula C13H14BNO4S B11746016 (3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid

(3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B11746016
M. Wt: 291.1 g/mol
InChI Key: UBCMWUGADBYWIT-UHFFFAOYSA-N
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Description

“(3-(N-(o-Tolyl)sulfamoyl)phenyl)boronic acid” is a boronic acid derivative featuring a phenyl ring substituted with a sulfamoyl group linked to an o-tolyl moiety (ortho-methylphenyl) and a boronic acid (-B(OH)₂) group at the meta position. The o-tolyl substituent introduces steric hindrance, which may influence its binding affinity and metabolic stability .

Properties

Molecular Formula

C13H14BNO4S

Molecular Weight

291.1 g/mol

IUPAC Name

[3-[(2-methylphenyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H14BNO4S/c1-10-5-2-3-8-13(10)15-20(18,19)12-7-4-6-11(9-12)14(16)17/h2-9,15-17H,1H3

InChI Key

UBCMWUGADBYWIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Sulfonamide: The reaction between o-toluidine and a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

    Borylation: The sulfonamide intermediate is then subjected to a borylation reaction using a boronic acid derivative (such as bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and aryl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Sulfonamides: Formed through nucleophilic substitution reactions.

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions.

    Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.

Biology:

  • **Enzyme In

Biological Activity

(3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its notable biological activities. This compound features a sulfamoyl group attached to a phenyl ring, which contributes to its unique chemical properties and potential therapeutic applications. The following sections detail its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H16_{16}BNO2_2S
  • Molecular Weight : Approximately 295.14 g/mol
  • Structural Features :
    • Boron atom bonded to a phenyl group.
    • Sulfamoyl group (N-(o-tolyl)sulfamoyl) enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound acts primarily as an enzyme inhibitor. Its biological activity has been linked to:

  • Inhibition of Enzymes : It has been studied for its potential to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
  • Binding Affinity : Studies have shown that this compound exhibits significant binding affinity towards certain proteins, which is crucial for its pharmacological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications in the molecular structure can influence biological activity:

Compound NameStructural FeaturesUnique Properties
This compoundOrtho-substituted toluidinePotentially higher reactivity
(3-(N-(p-tolyl)sulfamoyl)phenyl)boronic acidPara-substituted toluidineDifferent binding affinities
(3-(N-(3-Fluorophenyl)sulfamoyl)phenyl)boronic acidFluorinated phenyl groupEnhanced electronic properties
(3-(N-(m-tolyl)sulfamoyl)phenyl)boronic acidMeta-substituted toluidineVariability in steric hindrance

These variations can lead to differences in potency and selectivity against target enzymes, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibits specific proteases involved in cancer progression. The IC50 values indicated strong inhibitory activity, suggesting its potential as a therapeutic agent in oncology .
  • Cytotoxicity Assessments : In vitro tests showed that this compound exhibits low cytotoxicity against human cell lines while maintaining high efficacy against target cells, making it a promising candidate for further development .
  • Immunomodulatory Effects : Another research highlighted the compound's ability to enhance the release of immunostimulatory cytokines in immune cells, suggesting potential applications in immunotherapy .

Comparison with Similar Compounds

Key Structural Features:

  • Boronic acid group : Enables cross-coupling reactions and interactions with biological targets (e.g., proteases) .
  • Sulfamoyl bridge (-SO₂NH-) : Enhances solubility and provides sites for hydrogen bonding.

Synthetic routes for analogous compounds involve coupling reactions using reagents like EDCI and DIPEA in dichloromethane (DCM), as demonstrated in the preparation of N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide derivatives .

Comparison with Similar Compounds

The following table summarizes structurally related boronic acid derivatives and their distinguishing features:

Compound Name Substituents on Sulfamoyl Group Phenyl Ring Modifications Key Properties/Applications Reference
(3-(N-(o-Tolyl)sulfamoyl)phenyl)boronic acid o-Tolyl (ortho-methylphenyl) Boronic acid at C3 Steric hindrance; potential anticancer activity
(3-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid tert-Butyl Boronic acid at C3 Enhanced stability due to bulky group; Suzuki couplings
(3-(N-(p-Tolyl)sulfamoyl)phenyl)boronic acid p-Tolyl (para-methylphenyl) Boronic acid at C3 Reduced steric hindrance vs. o-tolyl; improved binding kinetics
(4-(N-Cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid Cyclopropyl Fluorine at C4; boronic acid at C3 Electronic effects from fluorine; antiviral applications
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid N,N-Dimethyl Boronic acid at C3 Increased hydrophilicity; diagnostic probes

Structural and Functional Analysis:

Electronic Effects: Electron-withdrawing groups (e.g., fluorine in ’s compound) enhance boronic acid’s electrophilicity, improving diol-binding capacity .

Biological Activity :

  • Sulfamoyl-containing boronic acids, such as those in , exhibit anticancer activity (e.g., IC₅₀ values <10 µM in cell lines). The o-tolyl variant may synergize with the boronic acid group to inhibit proteasomes or kinases .
  • Boronic acids with tert-butyl or cyclopropyl substituents () are explored as protease inhibitors, leveraging their boronate-diol interactions .

Synthetic Utility :

  • The tert-butyl analog () is preferred in Suzuki-Miyaura couplings due to its stability under basic conditions .
  • Fluorinated derivatives () are valuable in PET imaging, where fluorine-18 labeling is advantageous .

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